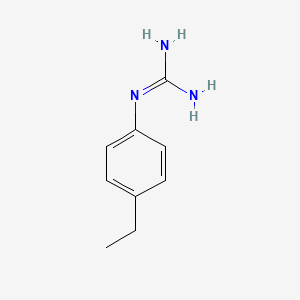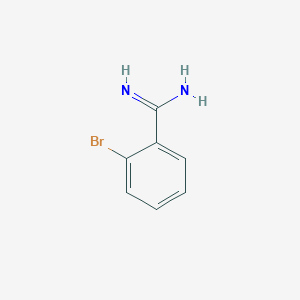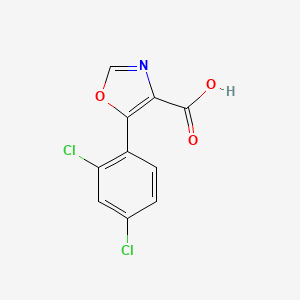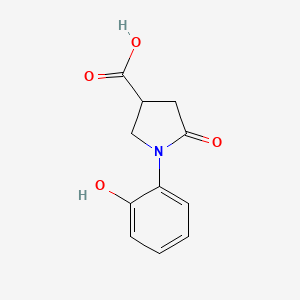
4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These derivatives are synthesized through intramolecular cyclization of thiosemicarbazides and are characterized by their thiol-thione tautomerism . The presence of the allyl group and the 2-phenylethyl moiety suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from thiosemicarbazides and proceeding through cyclization reactions. For example, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the synthesis of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, with appropriate modifications to incorporate the 2-phenylethyl group.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group . Density functional theory (DFT) and Hartree-Fock (HF) calculations are also employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives exhibit a range of chemical reactivities, including the potential for tautomerism between thiol and thione forms. This tautomerism can be influenced by intramolecular hydrogen bonding and is often investigated using DFT calculations . Additionally, these compounds can undergo various chemical reactions, such as Mannich reactions, to yield a variety of functionalized derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a combination of experimental and theoretical methods. These compounds typically crystallize in monoclinic space groups and have densities around 1.3-1.4 g/cm³ . Their vibrational frequencies and chemical shifts are determined using spectroscopic methods and compared with theoretical calculations for confirmation. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties are also analyzed to understand the chemical reactivity and stability of these compounds .
Applications De Recherche Scientifique
Corrosion Inhibition
4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is significant in corrosion inhibition. A study by Orhan et al. (2012) explored its use in protecting mild steel in acidic environments. The compound showed increased efficiency as a corrosion inhibitor with rising concentrations, forming protective films on mild steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).
Chemical Synthesis and Properties
The compound's role in chemical synthesis is highlighted by Mobinikhaledi et al. (2010), who synthesized novel Schiff bases containing 1,2,4-triazole rings. This process involved the compound as a precursor, demonstrating its utility in creating complex chemical structures (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Biological Activity
The compound's derivatives show promise in biological applications. Aksyonova-Seliuk et al. (2018) synthesized derivatives with potential biomedical applications, including anti-cancer and anti-inflammatory properties. These derivatives were odorless, insoluble in water, and soluble in organic solvents, hinting at their pharmaceutical potential (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Structural and Conformational Analysis
Karayel and Oezbey (2008) investigated the structural and conformational features of a related compound, providing insight into its biological activity. Their study used X-ray diffraction and molecular modeling, contributing to understanding the compound's chemical behavior (Karayel & Oezbey, 2008).
Propriétés
IUPAC Name |
3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDKGDAFNEOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395061 |
Source


|
| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
590376-39-9 |
Source


|
| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














